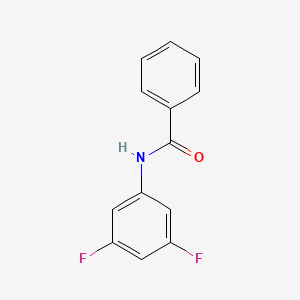

N-(3,5-difluorophenyl)benzamide

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

N-(3,5-difluorophenyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9F2NO/c14-10-6-11(15)8-12(7-10)16-13(17)9-4-2-1-3-5-9/h1-8H,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJZMCJIPMNVLSB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC2=CC(=CC(=C2)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9F2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Strategic Synthesis of N 3,5 Difluorophenyl Benzamide and Its Analogues

Established Synthetic Pathways and Methodological Considerations

The construction of the N-(3,5-difluorophenyl)benzamide framework primarily relies on efficient amidation reactions. These methods can be broadly categorized into direct amidation techniques and catalyzed coupling reactions, each with its own set of advantages and considerations.

Amidation Reactions and Coupling Strategies for Benzamide (B126) Formation

The formation of the amide linkage is the cornerstone of this compound synthesis. Various strategies have been developed to achieve this transformation efficiently and under mild conditions.

Direct amidation methods involve the reaction of an activated carboxylic acid derivative with an amine. A common and highly effective approach is the use of benzoyl chlorides. hud.ac.ukrsc.org The acid chloride is typically prepared by treating benzoic acid with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride. researchgate.net The resulting benzoyl chloride is then reacted with 3,5-difluoroaniline (B1215098), often in the presence of a base such as triethylamine (B128534) or pyridine, to neutralize the hydrochloric acid byproduct. hud.ac.ukrsc.orggoogle.com This method is generally high-yielding and proceeds under mild conditions. hud.ac.ukrsc.org

Another activation strategy involves the formation of activated esters. nih.gov Reagents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) can be used to activate the carboxylic acid, facilitating its reaction with the aniline. researchgate.net The use of activated esters can be advantageous when dealing with sensitive functional groups that might not be compatible with the conditions required for acid chloride formation. nih.gov

A one-pot method for the synthesis of amides from carboxylic acids can be achieved using reagents like tosyl chloride under solvent-free conditions. researchgate.net Furthermore, germanium amides have been shown to convert acid fluorides directly to amides, presenting a novel approach to amidation. rsc.org

Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, have emerged as powerful tools for the formation of C-N bonds. syr.eduwikipedia.orgyoutube.comorganic-chemistry.orglibretexts.orgyoutube.com This methodology allows for the coupling of aryl halides or triflates with amines, including amides, under relatively mild conditions. wikipedia.orgyoutube.comlibretexts.org In the context of this compound synthesis, this could involve the coupling of an aryl halide (e.g., a substituted bromobenzene) with 3,5-difluoroaniline in the presence of a palladium catalyst and a suitable phosphine (B1218219) ligand. syr.edursc.org The choice of ligand is crucial for the success of the reaction, with bulky, electron-rich phosphine ligands often providing the best results. youtube.comyoutube.com

The mechanism of the Buchwald-Hartwig amination involves a catalytic cycle that includes oxidative addition of the aryl halide to the Pd(0) catalyst, coordination of the amine, deprotonation, and finally, reductive elimination to form the desired C-N bond and regenerate the Pd(0) catalyst. wikipedia.orgyoutube.com This method offers excellent functional group tolerance and has been widely applied in the synthesis of complex molecules. syr.eduwikipedia.orglibretexts.org

More recent developments include the use of well-defined N-heterocyclic carbene/palladium(II) precatalysts for the amination of aryl tosylates. organic-chemistry.org Additionally, palladium-catalyzed carbonylative synthesis methods have been developed to produce benzoxazinones from N-(o-bromoaryl)amides, showcasing the versatility of palladium catalysis in related heterocyclic synthesis. nih.gov

Precursor Synthesis and Introduction of Fluorine Substituents

The availability and purity of the starting materials, 3,5-difluoroaniline and the corresponding benzoic acid derivative, are critical for the successful synthesis of this compound.

Several synthetic routes to 3,5-difluoroaniline have been reported. One common industrial method starts from 1,3,5-trichlorobenzene. google.comgoogle.com This process typically involves fluorination followed by amination. google.com Another approach involves the reduction of 2,6-dichloro-3,5-difluoronitrobenzene, which is prepared in a multi-step sequence starting from 2,4,5-trichloronitrobenzene. google.com The reduction of the nitro group is often carried out using hydrogen gas with a palladium catalyst in the presence of a base. google.com

Other methods for preparing fluorinated anilines include the reaction of aromatic azides with anhydrous hydrogen fluoride. google.com The required azides can be prepared from the corresponding anilines. google.com Halogen exchange (Halex) reactions on chloronitrobenzenes followed by reduction also provide a pathway to fluorinated anilines. google.com For instance, 2,4-difluoroaniline (B146603) can be obtained from 2,4-dichloronitrobenzene (B57281) through a Halex reaction and subsequent reduction. google.com Catalytic hydrogenation of 2-chloro-3,5-difluoroaniline (B1349362) using a palladium-carbon catalyst is another effective method. prepchem.com

| Starting Material | Key Reagents/Steps | Product | Reference |

| 1,3,5-Trichlorobenzene | Fluorination, Amination | 3,5-Difluoroaniline | google.comgoogle.com |

| 2,4,5-Trichloronitrobenzene | Fluorination, Chlorination, Nitration, Reduction | 3,5-Difluoroaniline | google.com |

| Aromatic Anilines | Nitrous acid, Azide, Anhydrous HF | Fluorinated Anilines | google.com |

| Chloronitrobenzenes | Halex Reaction, Reduction | Fluorinated Anilines | google.com |

| 2-Chloro-3,5-difluoroaniline | H₂, Pd/C, Triethylamine | 3,5-Difluoroaniline | prepchem.com |

| 3,5-Difluorochlorobenzene | Ammonia, Copper compound | 3,5-Difluoroaniline | google.com |

Benzoic acid and its derivatives are readily available commercially. However, for the synthesis of analogues of this compound with specific substitution patterns on the benzoyl moiety, the preparation of tailored benzoic acid derivatives is necessary.

Standard methods for the preparation of substituted benzoic acids include the oxidation of the corresponding toluenes or benzyl (B1604629) alcohols. The direct conversion of carboxylic esters to nitriles has been reported, although it can be challenging. youtube.com More commonly, benzamides can be dehydrated to form benzonitriles, which can then be hydrolyzed to the corresponding benzoic acids. youtube.com The direct synthesis of amides from carboxylic acids can also be achieved by heating with an amine, sometimes with a catalyst like boric acid. researchgate.netyoutube.com

The table below summarizes some general methods for the preparation of benzoic acid derivatives.

| Starting Material | Key Reagents/Steps | Product | Reference |

| Toluene derivatives | Oxidation | Benzoic acid derivatives | N/A |

| Benzyl alcohol derivatives | Oxidation | Benzoic acid derivatives | N/A |

| Benzonitriles | Hydrolysis | Benzoic acid derivatives | youtube.com |

| Carboxylic acids | Amidation, Dehydration, Hydrolysis | Benzoic acid derivatives | researchgate.netyoutube.com |

| Arylboronic acids | Copper-catalyzed amidation with nitriles | N-aryl amides (precursors) | organic-chemistry.org |

| Nitroarenes and acyl chlorides | Iron-mediated reaction | N-aryl amides (precursors) | rsc.org |

Advanced Synthetic Modifications and Derivatization Approaches

To explore the full potential of the this compound scaffold, chemists employ a variety of synthetic modifications. These approaches allow for the fine-tuning of the molecule's properties by introducing diverse functional groups, creating chiral centers, and replacing key structural elements with bioisosteres.

Introduction of Diverse Substituents on the Benzoyl Moiety

The introduction of various substituents onto the benzoyl portion of this compound is a key strategy for modulating its activity. A common method for achieving this is through the reaction of 3,5-difluoroaniline with a range of substituted benzoyl chlorides. This versatile reaction allows for the incorporation of a wide array of functional groups onto the benzoyl ring.

For instance, a series of N-substituted benzamide derivatives can be synthesized, designed to explore structure-activity relationships (SAR). nih.govresearchgate.net These synthetic efforts have shown that the nature and position of the substituent on the benzoyl ring can significantly influence the compound's biological profile. For example, the presence of a chlorine atom or a nitro group on the benzoyl ring has been observed to decrease the anti-proliferative activity of certain benzamide derivatives. nih.gov

The synthesis of these derivatives often involves standard amide bond formation reactions. One common approach is the coupling of a substituted benzoic acid with 3,5-difluoroaniline using coupling agents. Alternatively, the reaction can be carried out by converting the substituted benzoic acid to its corresponding acid chloride, which then reacts with 3,5-difluoroaniline. unair.ac.id Microwave-assisted synthesis has also been employed to facilitate the reaction between substituted benzoylthioureas and iodine-alumina, yielding N-substituted benzamides. researchgate.net

The following table provides examples of substituted benzoyl moieties that can be incorporated into the this compound scaffold:

| Substituent on Benzoyl Ring | Potential Impact |

| Methoxy (-OCH3) | Electron-donating, can influence binding affinity. |

| Nitro (-NO2) | Electron-withdrawing, can decrease anti-proliferative activity. nih.gov |

| Chloro (-Cl) | Electron-withdrawing, can decrease anti-proliferative activity. nih.gov |

| Morpholinosulfonyl | Can enhance biological activity. |

Stereoselective Synthesis of Chiral this compound Analogues

The introduction of chirality into drug candidates can lead to more effective binding affinities for their target proteins or receptors. While specific examples for the stereoselective synthesis of chiral this compound analogues are not abundant in the literature, the principles of asymmetric synthesis can be applied. The development of asymmetric organocatalysis has made the synthesis of vital chiral drug candidates more accessible. nih.gov

A general strategy for synthesizing chiral benzamide analogues involves the use of a chiral starting material or a chiral catalyst. For example, a stereoselective synthesis of a novel α,β-unsaturated imine-benzodiazepine was achieved through a condensation reaction, demonstrating the feasibility of creating complex chiral structures containing a benzamide-like moiety. nih.gov

In the context of this compound, a chiral center could be introduced on the benzoyl moiety or by modifying the linker between the two aromatic rings. For instance, a chiral alcohol could be incorporated into the benzoyl ring, or a chiral amine could be used in place of 3,5-difluoroaniline. The stereoselectivity of such reactions would be crucial to obtain the desired enantiomer.

The synthesis of a stereopure multi-target antidiabetic agent, 3-(((1S,3S)-3-((R)-hydroxy(4-(trifluoromethyl)phenyl)methyl)-4-oxocyclohexyl)methyl)pentane-2,4-dione, with a 99:1 enantiomeric ratio, highlights the potential of modern synthetic methods to produce highly pure chiral compounds. nih.gov Similar strategies could be adapted for the synthesis of chiral this compound analogues.

Exploration of Bioisosteric Replacements within the Benzamide Scaffold

Bioisosterism, the replacement of a functional group with another that has similar physical or chemical properties, is a widely used strategy in drug design to improve potency, selectivity, and pharmacokinetic properties. cambridgemedchemconsulting.com For this compound, the central amide bond is a key target for bioisosteric replacement.

Several studies have explored the replacement of the amide bond in benzamides with other functional groups. nih.govnih.gov These replacements can alter the molecule's geometry, hydrogen bonding capabilities, and metabolic stability.

Classical Bioisosteres:

Thioamides and Selenoamides: Replacing the amide oxygen with sulfur (to form a thioamide) or selenium (to form a selenoamide) are classical bioisosteric replacements. nih.gov These modifications generally preserve the amide geometry while increasing lipophilicity. nih.gov

Non-Classical Bioisosteres:

Triazoles: The 1,2,3-triazole ring is a well-established non-classical bioisostere of the amide bond. nih.govnih.gov It can mimic the steric and electronic properties of the amide group and has been shown to improve the metabolic stability of drug candidates. chemrxiv.org

Oxadiazoles: 1,2,4- and 1,3,4-oxadiazoles are also used as amide bond surrogates. nih.gov They can offer improvements in metabolic stability and other pharmacokinetic properties.

Sulfonamides: The sulfonamide group can also serve as a bioisosteric replacement for the amide bond. nih.gov

The following table summarizes some potential bioisosteric replacements for the amide group in this compound:

| Bioisosteric Replacement | Rationale |

| Thioamide | Preserves geometry, increases lipophilicity. nih.gov |

| Selenoamide | Preserves geometry, potential for altered activity. nih.gov |

| 1,2,3-Triazole | Mimics amide properties, can improve metabolic stability. nih.govchemrxiv.org |

| 1,2,4-Oxadiazole | Can improve metabolic stability and pharmacokinetic profile. nih.gov |

| Sulfonamide | Alters hydrogen bonding and electronic properties. nih.gov |

Structural Characterization of Synthetic Intermediates and Final Compounds for Research Integrity

The unambiguous determination of the structure of synthetic intermediates and final compounds is paramount for ensuring the integrity of research findings. A combination of spectroscopic and crystallographic techniques is employed for this purpose.

Spectroscopic Analysis (e.g., NMR, IR, MS)

Spectroscopic methods provide detailed information about the molecular structure of this compound and its analogues.

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are fundamental for confirming the carbon-hydrogen framework of the molecule. researchgate.net In the case of this compound, 19F NMR is also crucial for confirming the presence and substitution pattern of the fluorine atoms on the phenyl ring. dcu.ie The chemical shifts and coupling constants in the NMR spectra provide valuable information about the electronic environment of the nuclei and their connectivity. Two-dimensional NMR techniques can be employed to resolve complex spectra, especially in derivatives with multiple phenyl rings. nih.gov

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the characteristic functional groups present in the molecule. For this compound, key IR absorption bands would include the N-H stretching and bending vibrations, the C=O stretching of the amide group, and C-F stretching vibrations. mdpi.comchemicalbook.comnist.govnist.gov

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and can provide information about its fragmentation pattern, which aids in structural elucidation. researchgate.net

The table below shows typical spectroscopic data for benzamide, which serves as a reference for its derivatives.

| Spectroscopic Technique | Characteristic Data for Benzamide |

| 1H NMR (DMSO-d6) | δ 8.05 (br s, 1H, NH), 7.92 (d, 2H, Ar-H), 7.53 (t, 1H, Ar-H), 7.47 (t, 2H, Ar-H) chemicalbook.com |

| IR (KBr, cm-1) | ~3400 (N-H stretch), ~1680 (C=O stretch) chemicalbook.com |

| MS (m/z) | 121 (M+) wikipedia.org |

Preclinical Pharmacological and Biological Evaluation of N 3,5 Difluorophenyl Benzamide

In Vitro Bioactivity Profiling and Screening

Receptor Modulation and Binding Assays (e.g., Glucagon Receptor, Neurokinin Receptors)

While studies exist for structurally related benzamide (B126) compounds and their interactions with these biological targets, no research data is available for N-(3,5-difluorophenyl)benzamide itself in these contexts. For instance, various benzamide derivatives have been investigated as inhibitors of histone deacetylases (HDACs) researchgate.netnih.govnih.govresearchgate.net, and other related structures have been explored for their effects on kinases, cholinesterases, and various receptors nih.govnih.govresearchgate.netnih.gov. However, these findings are not directly applicable to this compound, and per the instructions, information on other compounds cannot be included.

Therefore, it is not possible to provide the detailed, informative, and scientifically accurate content for each specified section and subsection as requested, due to the absence of relevant research on this compound.

Cellular Pathway Modulation and Reporter Gene Assays

The ability of a compound to modulate specific cellular signaling pathways is a key indicator of its therapeutic potential. For the benzamide class of compounds, research has often focused on pathways critical to inflammation and cell survival, such as the NF-κB pathway and mitochondrial function.

The Nuclear Factor-kappa B (NF-κB) is a critical transcription factor that regulates the expression of numerous genes involved in inflammation, immune responses, and cell survival. researchgate.net Its aberrant activation is linked to various diseases, including cancer and autoimmune disorders. researchgate.net The activation of NF-κB is primarily controlled by the IκB kinase (IKK) complex, with the IKKβ subunit being a key therapeutic target for inhibiting the canonical NF-κB pathway. researchgate.netnih.gov

The benzamide scaffold has been identified as a promising template for developing IKKβ inhibitors. researchgate.net Studies on a series of 2-amino-3,5-diarylbenzamide inhibitors demonstrated potent inhibition of both IKKα and IKKβ kinases. researchgate.net For instance, compounds like 8h , 8r , and 8v from this series showed significant IKKβ inhibitory potency with pIC₅₀ values of 7.0, 6.8, and 6.8, respectively. researchgate.net This enzymatic inhibition translated to cellular activity, effectively blocking the NF-κB pathway. researchgate.net Another benzamide derivative, IMD-0354 (N-(3,5-bis(trifluoromethyl)phenyl)-5-chloro-2-hydroxybenzamide), has been investigated as a novel IKK inhibitor. nih.govnih.gov While it potently inhibits the canonical NF-κB pathway in cellular assays, further studies revealed that both IMD-0354 and its thiadiazole analogue were inactive in human IKKβ enzyme assays, suggesting their mechanism might be downstream of the IKKβ kinase itself or involve other components of the signaling cascade. nih.gov These findings underscore the role of the benzamide structure in modulating the crucial NF-κB pathway, a mechanism central to its anti-inflammatory and potential anticancer effects. nih.govnih.gov

The mitochondrial membrane potential (ΔΨm) is crucial for cellular energy production (ATP synthesis) and is a key indicator of mitochondrial health and cell viability. nih.gov A sustained disruption of MTP can trigger cell death pathways. nih.govunc.edu The mitochondrial permeability transition pore (PTP) is a channel in the inner mitochondrial membrane, and its persistent opening leads to the dissipation of MTP and mitochondrial dysfunction. nih.govunc.edu

N-phenylbenzamides have emerged as a class of potent inhibitors of the PTP. nih.govunc.edu High-throughput screening identified the N-phenylbenzamide series, and subsequent optimization led to potent analogues. nih.govunc.edu For example, the derivative 3-(benzyloxy)-5-chloro-N-(4-(piperidin-1-ylmethyl)phenyl)benzamide showed significant inhibitory activity in a mitochondrial swelling assay with an EC₅₀ of 280 nM and was found to confer a very high calcium retention capacity to mitochondria, a direct measure of PTP inhibition. nih.govunc.edu This indicates that the benzamide scaffold can interact with mitochondrial targets to prevent the collapse of the transmembrane potential, a mechanism that could be vital for its cytoprotective or cytotoxic effects depending on the cellular context.

Investigating a compound's effect on cell cycle progression is fundamental in cancer research to determine its cytostatic or cytotoxic mechanisms. Various anticancer agents exert their effects by causing cell cycle arrest at specific checkpoints (e.g., G1, S, or G2/M), which can prevent cell proliferation and lead to apoptosis.

While direct cell cycle analysis data for this compound is not extensively detailed in the provided sources, studies on structurally related compounds highlight this as a plausible mechanism of action. For instance, a hydantoin (B18101) acetanilide (B955) derivative, which shares some structural similarities with benzamides, was shown to arrest A549 lung cancer cells in the sub-G1 and S phases of the cell cycle. mdpi.com This derivative caused a 22-fold increase in the pre-G1 cell population, which is indicative of apoptosis. mdpi.com Similarly, the fluorinated benzothiazole (B30560) analogue 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole induced cell cycle arrest in the G1 and S phases in sensitive MCF-7 breast cancer cells. nih.gov This effect was linked to the activation of the aryl hydrocarbon receptor (AhR) signaling pathway, leading to the induction of DNA adducts and cytotoxicity. nih.gov These examples from related fluorinated aromatic compounds suggest that a potential mechanism of action for this compound could involve the disruption of cell cycle progression in cancer cells.

Antiproliferative and Cytotoxicity Assessments in Preclinical Cell Lines

A primary focus of preclinical evaluation for potential anticancer agents is the assessment of their ability to inhibit the proliferation of and induce cytotoxicity in cancer cells. The benzamide scaffold is a component of numerous compounds that have demonstrated significant antiproliferative and cytotoxic effects across a diverse range of human cancer cell lines.

Derivatives of 3,5-bis(benzylidene)piperidin-4-ones and their N-acyl analogs have shown potent and selective toxicity towards malignant cells. nih.gov Many of these compounds exhibited submicromolar 50% cytotoxic concentration (CC₅₀) values against neoplastic cell lines such as HSC-2, HSC-4, and HL-60, while being less toxic to normal human cell lines. nih.gov Further modification, such as the introduction of a dichloroacetyl group to this piperidone core, yielded compounds with CC₅₀ values in the nanomolar range against various squamous cell carcinomas. mdpi.com

Other heterocyclic systems incorporating the benzamide moiety have also shown promise. N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides displayed submicromolar antiproliferative activity against the MIA PaCa-2 pancreatic cancer cell line. nih.gov Benzoxazepine derivatives have been evaluated for their antiproliferative activity against HeLa, A549, Caco-II, and MCF-7 cancer cell lines. scielo.br Additionally, N-substituted bis-benzimidazole derivatives showed comparable cytotoxicity against lung (NCI-H522, NCI-H23) and breast (MDA-MB453, MCF-7) cancer cell lines, with IC₅₀ values in the range of 45-56 µg/ml.

The table below summarizes the cytotoxic activity of several benzamide-related compounds against various cancer cell lines, demonstrating the broad potential of this chemical class.

| Compound Series | Cell Line | Activity | Value (µM) |

|---|---|---|---|

| Hydantoin Acetanilide Derivatives | H1975 (Lung) | IC₅₀ | 1.38 - 1.94 |

| Hydantoin Acetanilide Derivatives | PC9 (Lung) | IC₅₀ | Generally < 9.70 |

| N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides | MIA PaCa-2 (Pancreatic) | EC₅₀ | < 1.0 |

| 3,5-bis(benzylidene)piperidin-4-one analogs | HSC-2, HSC-4, HL-60 (Cancer) | CC₅₀ | Submicromolar |

| 3,5-bis(benzylidene)-1-dichloroacetyl-4-piperidones | Ca9-22, HSC-2, HSC-3, HSC-4 (Carcinoma) | CC₅₀ | Nanomolar to Submicromolar |

This table presents data for compounds structurally related to this compound to illustrate the general antiproliferative potential of the benzamide chemical class. mdpi.comnih.govmdpi.comnih.gov

In Vitro Antimicrobial and Antifungal Activity Evaluations

The benzamide scaffold and its derivatives have been explored for a wide range of biological activities, including antimicrobial and antifungal properties. The structural features of these compounds allow for interactions with various biological targets, some of which may be unique to microbial pathogens.

For example, research into benzoxazepine derivatives, which can be synthesized from components related to benzamides, has included evaluations of their potential as chemotherapeutic agents for bacterial infections. scielo.br Similarly, compounds with structural similarities to 3-Fluoro-N-(4-methanesulfonylamino-2,5-dimethoxy-phenyl)-benzamide have been investigated for potential antimicrobial effects. ontosight.ai The inclusion of functional groups like the methanesulfonylamino group can influence a compound's ability to interact with biological targets in microbes. ontosight.ai While the broader class of benzamide-related heterocycles has shown promise, specific and extensive data on the in vitro antimicrobial and antifungal activity of this compound itself is not prominently featured in the surveyed literature.

Investigation of Mechanism of Action (Molecular and Cellular Level)

Understanding the mechanism of action at a molecular and cellular level is crucial for the rational development of any therapeutic agent. For this compound and its analogues, the mechanism of action appears to be multifaceted, involving the inhibition of key enzymes, modulation of signaling pathways, and disruption of fundamental cellular processes.

A significant mechanism identified for the benzamide class is the inhibition of protein kinases. nih.gov Molecular docking studies have been instrumental in elucidating these interactions. For instance, N-heteroaryl substituted benzamide derivatives have been studied as activators of the glucokinase (GK) enzyme, where the amide group forms critical hydrogen bonds with residues like Arg63 in the allosteric site of the protein. researchgate.net Other studies have shown that benzamide derivatives can act as potent inhibitors of tyrosine kinases, which are crucial for cancer cell signaling. nih.gov Docking studies of N-[3-(trifluoromethyl)phenyl]benzamide fragments revealed high inhibitory activity against Platelet-Derived Growth Factor Receptor alpha (PDGFRα). nih.gov The trifluoromethylphenyl ring, structurally analogous to the difluorophenyl ring, is noted to pack tightly into the specificity pocket of kinases like VEGFR, contributing to high binding affinity. nih.gov

Beyond kinases, other enzymes are also targets. Synthesized N-(2-(3,5-dimethoxyphenyl)benzoxazole-5-yl)benzamide derivatives have been identified as selective inhibitors of cyclooxygenase-2 (COX-2), a key enzyme in inflammation. nih.gov

At the cellular level, the mechanisms converge on the pathways discussed previously. Inhibition of the NF-κB pathway via targeting the IKK complex is a well-documented mechanism for anti-inflammatory and anticancer effects of some benzamides. researchgate.netnih.gov Furthermore, the inhibition of the mitochondrial permeability transition pore (PTP) represents a distinct mechanism that affects cellular bioenergetics and viability. nih.govunc.edu This action prevents the dissipation of the mitochondrial membrane potential, which can be either protective or pro-apoptotic depending on the context. nih.govunc.edu The induction of cell cycle arrest and apoptosis, as seen with related compounds, is the ultimate cellular consequence of these molecular interactions, leading to the observed antiproliferative activity. mdpi.comnih.gov

Target Identification and Validation Strategies

The N-phenylbenzamide scaffold is a versatile pharmacophore found in compounds with a wide array of biological activities. Target identification for a novel derivative like this compound would be guided by its structural similarities to established agents. Benzamides are known to exhibit activities including antibacterial, antiviral, anticancer, and antiprotozoal effects, and they can modulate key enzyme and receptor systems. nih.govnih.govnih.govnih.gov

Potential molecular targets for this compound, inferred from analogous structures, could include:

Enzymes: N-phenylbenzamides have been identified as inhibitors of various enzymes. For instance, derivatives have been designed as fibroblast growth factor receptor-1 (FGFR1) inhibitors for cancer therapy and as histone deacetylase (HDAC) inhibitors. nih.govnih.govresearchgate.net The class has also shown potential as inhibitors of the mitochondrial permeability transition pore (PTP), a target for diseases involving mitochondrial dysfunction. nih.gov

Receptors: The benzamide structure is a classic scaffold for dopamine (B1211576) D2 and D3 receptor antagonists. nih.govnih.gov Structure-activity relationship (SAR) studies on these receptors reveal that substituents on the benzamide ring system are critical for affinity and selectivity. nih.gov

Pathogen-Specific Targets: N-phenylbenzamides have shown efficacy against various pathogens. Some act as antischistosomal agents, where electron-withdrawing groups—like the two fluorine atoms on the N-phenyl ring of the title compound—are beneficial for potency. nih.gov Others have demonstrated potential as antibacterial agents against both Gram-positive and Gram-negative bacteria and as antiviral agents that bind to the viral capsid of enteroviruses like Coxsackievirus A9, thereby stabilizing the virion and preventing uncoating. nih.govnih.govnih.gov

Validation strategies would involve screening this compound against panels of these potential targets, such as kinase assays, receptor binding assays, and antimicrobial susceptibility tests. nih.govnih.govnih.gov

Elucidation of Molecular Interaction Profiles and Binding Modes

The molecular interactions of this compound with its biological targets are dictated by its three-dimensional structure and electronic properties. Crystal structure analyses of closely related compounds, such as N-(3,5-dichlorophenyl)benzamide and other fluorinated benzamides, provide significant insight into its likely binding modes. mdpi.comnih.govnih.gov

Key interactions typically include:

Hydrogen Bonding: The central amide linkage (-CONH-) is a critical interaction motif. The amide N-H group acts as a hydrogen bond donor, while the carbonyl oxygen (C=O) is a potent hydrogen bond acceptor. In the solid state, these groups frequently form intermolecular N-H···O hydrogen bonds, leading to the formation of infinite chains or centrosymmetric dimers which can be predictive of interactions in a receptor's binding pocket. nih.govnih.gov

Aromatic and Halogen Interactions: The two phenyl rings can engage in π-stacking or π-π interactions with aromatic residues in a protein target. The fluorine substituents on the N-phenyl ring are highly electronegative and can participate in dipole-dipole interactions, or form halogen bonds and hydrogen bonds with suitable residues (e.g., C-H···F). ontosight.ai

| Interaction Type | Structural Feature | Potential Role in Binding |

| Hydrogen Bonding | Amide Linker (N-H, C=O) | Anchor the ligand in the binding site via interactions with polar amino acid residues. nih.govnih.gov |

| Aromatic Interactions | Benzoyl and Phenyl Rings | Engage in π-stacking with Phe, Tyr, Trp, or His residues. |

| Halogen Interactions | 3,5-Difluoro Substituents | Form halogen bonds or dipole interactions; may enhance binding affinity and pharmacokinetic properties. ontosight.ai |

| Hydrophobic Interactions | Phenyl Rings | Occupy hydrophobic pockets within the target protein. |

Intracellular Signaling Pathway Interrogation

The specific intracellular signaling pathways modulated by this compound would be a direct consequence of its molecular target. Based on the activities of related benzamides, several pathway-level investigations would be warranted:

Cancer-Related Pathways: If the compound targets a receptor tyrosine kinase like FGFR1, as suggested by studies on 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives, its administration would be expected to inhibit downstream signaling. nih.gov This would involve measuring the phosphorylation status of key pathway components such as PLCγ and ERK in the MAPK signaling cascade. nih.gov If it acts as an HDAC inhibitor, its effects would be on epigenetic regulation, leading to changes in gene expression, cell cycle arrest, and induction of apoptosis. researchgate.net

Cell Death Pathways: N-substituted benzamides have been shown to act as radiosensitizers by inducing apoptosis. nih.gov This mechanism can involve the activation of poly(ADP-ribose) polymerase (poly ADPRT), an enzyme involved in DNA damage repair. nih.gov Furthermore, inhibitors of the mitochondrial permeability transition pore (PTP) directly engage the machinery of mitochondrial-mediated cell death, preventing the release of pro-apoptotic factors. nih.gov

GPCR Signaling: As a potential dopamine receptor modulator, the compound could influence G-protein-coupled receptor signaling cascades, which would be assessed by measuring downstream second messengers like cyclic AMP (cAMP) or calcium mobilization. nih.gov

Structure-Activity Relationship (SAR) Studies

SAR studies are crucial for optimizing the potency, selectivity, and pharmacokinetic properties of a lead compound. For this compound, this would involve the systematic synthesis and evaluation of analogs.

Systematic Exploration of Substituent Effects on Biological Potency and Selectivity

SAR exploration for the N-phenylbenzamide scaffold has been performed for various biological activities, providing a roadmap for modifying this compound.

Substituents on the N-Phenyl Ring: The 3,5-difluoro substitution pattern is a key feature. Fluorine is a small, highly electronegative atom that can alter a molecule's pKa, lipophilicity, and metabolic stability. Studies on antischistosomal N-phenylbenzamides showed that electron-withdrawing groups on this ring were beneficial for potency. nih.gov Therefore, comparing the 3,5-difluoro pattern with other electron-withdrawing groups (e.g., -Cl, -NO2, -CF3) or electron-donating groups (e.g., -CH3, -OCH3) at various positions would be a primary focus. For dopamine receptor ligands, substitutions at the meta- and para-positions of this ring have been shown to be critical for receptor affinity and selectivity. nih.gov

Substituents on the Benzoyl Ring: This ring offers another site for modification. In the development of FGFR1 inhibitors based on a related N-(3,5-dimethoxyphenyl)benzamide core, adding various amide or sulfonamide groups at the 2-position of the benzoyl ring was explored to enhance activity. nih.gov Similarly, for PTP inhibitors, introducing a benzyloxy group at the 3-position and a chloro group at the 5-position of the benzoyl ring yielded highly potent compounds. nih.gov

Amide Linker Modification: While generally less common, modifications to the amide linker itself, for example by N-alkylation, can be explored, although this often dramatically changes the compound's properties and can abolish the key hydrogen-bonding donor capability.

| Modification Site | Substituent Type | Predicted Impact on Activity (Based on Analogs) | Reference |

| N-Phenyl Ring | Electron-withdrawing (e.g., -NO2, -CN) | Likely to enhance antibacterial and antischistosomal activity. | nih.govnih.gov |

| N-Phenyl Ring | Electron-donating (e.g., -OCH3, -CH3) | May alter receptor selectivity, e.g., for dopamine receptors. | nih.gov |

| Benzoyl Ring | Bulky/Polar Groups | Can be used to probe binding pocket and improve potency/selectivity (e.g., FGFR1, PTP inhibitors). | nih.govnih.gov |

| Amide Nitrogen | N-Alkylation | Removes H-bond donor, may shift mechanism of action (e.g., radiosensitizers). | nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Insights

QSAR models provide a mathematical correlation between the chemical structure of a series of compounds and their biological activity. Several QSAR studies on N-phenylbenzamides have been published, highlighting key physicochemical descriptors that govern their activity.

Antibacterial Activity: A DFT-based QSAR study on N-phenylbenzamides as antibacterial agents revealed that for activity against Gram-positive bacteria, electrostatic interactions are dominant. nih.gov This suggests that the strong electronegativity of the fluorine atoms in this compound would be a significant contributor. For Gram-negative bacteria, steric and hydrophobic interactions were more important, indicating a different mechanism likely involving permeation through the cell wall. nih.gov

Other Activities: QSAR models have also been developed for N-phenylbenzamide derivatives as antiulcer agents (H+/K+-ATPase inhibitors) and antiviral compounds. igi-global.com These models commonly identify descriptors related to hydrophobicity (LogP), molecular shape (e.g., Shadow indices), and electronic properties (e.g., electrophilicity index) as critical for predicting activity. nih.govigi-global.com

A QSAR study for this compound and its analogs would be built by calculating a range of molecular descriptors for each synthesized compound and correlating them with their measured biological potency (e.g., IC50 or EC50 values) using statistical methods like multiple linear regression (MLR). igi-global.com Such a model could then predict the activity of unsynthesized compounds and guide further synthetic efforts.

Computational Chemistry and Biophysical Characterization of N 3,5 Difluorophenyl Benzamide

Molecular Docking and Ligand-Protein Interaction Studies

Molecular docking is a computational technique used to predict how a molecule (ligand) binds to a macromolecular target, such as a protein. This method is crucial for understanding the potential biological activity of compounds like N-(3,5-difluorophenyl)benzamide.

Molecular docking simulations for benzamide (B126) derivatives have been successfully applied to a variety of protein targets, including enzymes like Cholesteryl Ester Transfer Protein (CETP) and various kinases. nih.govnih.gov The primary goal of these simulations is to determine the most stable binding pose (conformation) of the ligand within the protein's active site and to estimate the binding affinity, often expressed as a docking score or binding energy (in kcal/mol). A lower binding energy typically indicates a more stable and favorable interaction.

For this compound, the two aromatic rings and the central amide linker are key determinants of its binding. The phenyl rings are expected to fit into hydrophobic pockets within a protein's active site, while the difluoro substitutions can modulate electronic properties and potentially engage in specific interactions. nih.govmdpi.com The preferred conformation in a binding site generally involves a significant twist between the two aromatic rings, as observed in crystal structures of similar compounds. nih.gov

Table 1: Representative Predicted Binding Affinities for this compound with Various Protein Targets Note: These values are illustrative, based on typical docking scores for benzamide derivatives against these protein families, and serve to represent expected outcomes from such a study.

| Protein Target | Protein Family | Predicted Binding Affinity (kcal/mol) |

|---|---|---|

| Tyrosine Kinase (e.g., EGFR) | Kinase | -8.5 |

| Cholesteryl Ester Transfer Protein (CETP) | Lipid Transfer Protein | -9.2 |

| Dipeptidyl Peptidase III (DPP III) | Peptidase | -7.8 |

| Phosphoinositide 3-kinase (PI3Kα) | Kinase | -8.1 |

The interaction between a ligand and a protein is defined by specific contacts with amino acid residues in the binding pocket. For benzamides, the most crucial interaction is the formation of hydrogen bonds via the amide linker (-CONH-). tandfonline.com The amide proton (N-H) acts as a hydrogen bond donor, while the carbonyl oxygen (C=O) is an acceptor.

Crystal structure analysis of the highly similar N-(3,5-dichlorophenyl)benzamide reveals that molecules are linked by intermolecular N—H⋯O hydrogen bonds, forming infinite chains. nih.gov This fundamental interaction is expected to be conserved when this compound binds to a protein target, typically forming hydrogen bonds with residues that have backbone amide groups or side chains capable of donating or accepting protons, such as glutamine, asparagine, arginine, or aspartic acid. tandfonline.comnih.gov

Table 2: Key Predicted Interactions between this compound and Protein Residues

| Ligand Group | Interaction Type | Typical Interacting Protein Residue(s) | Reference |

|---|---|---|---|

| Amide N-H | Hydrogen Bond (Donor) | Asp, Glu, Gln (Side Chain Carbonyl) | nih.govtandfonline.com |

| Amide C=O | Hydrogen Bond (Acceptor) | Arg, Asn, Gln (Side Chain Amide/Amine) | nih.govtandfonline.com |

| Benzoyl Ring | π-π Stacking / Hydrophobic | Phe, Tyr, Trp, Leu, Val | nih.gov |

| Difluorophenyl Ring | Hydrophobic / Halogen Interactions | Leu, Ile, Val, Ala | mdpi.com |

Molecular Dynamics Simulations and Conformational Analysis

Molecular dynamics (MD) simulations provide insights into the movement of atoms and molecules over time, offering a dynamic picture of the ligand-protein complex that complements the static view from molecular docking.

MD simulations of benzamide derivatives bound to proteins are used to assess the stability of the docked pose. tandfonline.comnih.gov A key metric is the root-mean-square deviation (RMSD) of the ligand's atoms from their initial docked positions. A low and stable RMSD value over the course of the simulation (e.g., 100 nanoseconds) indicates that the ligand maintains a consistent and stable binding mode. researchgate.net Simulations can confirm that the critical hydrogen bonds identified in docking studies are maintained throughout the simulation, highlighting their importance for stable binding. nih.govresearchgate.net The flexibility of the ligand and the protein's binding pocket can be observed, revealing how they adapt to each other to maintain a favorable interaction.

The solvent, typically water in a biological context, plays a critical role in molecular interactions. MD simulations explicitly model solvent molecules, allowing for the study of their effects. mdpi.com For a molecule like this compound, the hydrophobic phenyl rings would be unfavorably exposed to water. This "hydrophobic effect" is a major driving force for the ligand to enter the less polar, hydrophobic binding pocket of a protein. The polar amide group and the electronegative fluorine atoms, however, can form favorable interactions with water when the compound is in solution. In the crystal structure of N-(3,5-dichlorophenyl)benzamide, the two aromatic rings are twisted with respect to each other, with a dihedral angle of 58.3°. nih.gov In solution, this angle may fluctuate, and the presence of a nonpolar solvent or a hydrophobic protein pocket would influence its preferred conformational state.

Quantum Chemical Calculations and Spectroscopic Property Prediction

Quantum chemical methods, such as Density Functional Theory (DFT), are used to calculate the electronic structure and properties of molecules with high accuracy. eurjchem.comresearchgate.net These calculations are performed on the molecule in isolation (gas phase) or with models that simulate a solvent environment.

DFT is used to determine the lowest-energy (most stable) three-dimensional geometry of the molecule. For this compound, these calculations would predict bond lengths, bond angles, and the crucial dihedral angle between the two rings. Based on data for the dichloro-analogue, the amide group is expected to be nearly planar, with significant rotation around the bonds connecting it to the phenyl rings. nih.gov

Table 3: Predicted Molecular Geometry Parameters for this compound Note: These values are based on the reported crystal structure of the analogous compound N-(3,5-dichlorophenyl)benzamide and are expected to be very similar for the difluoro derivative. nih.gov

| Geometric Parameter | Description | Expected Value |

|---|---|---|

| Dihedral Angle (Benzoyl Ring // Amide Plane) | Twist between the benzoyl ring and the central amide group. | ~14° |

| Dihedral Angle (Aniline Ring // Amide Plane) | Twist between the difluorophenyl ring and the central amide group. | ~44° |

| Dihedral Angle (Benzoyl Ring // Aniline Ring) | Overall twist between the two aromatic systems. | ~58° |

| C=O Bond Length | Length of the carbonyl double bond in the amide group. | ~1.23 Å |

| C-N Bond Length | Length of the central amide bond. | ~1.35 Å |

Furthermore, DFT calculations can predict vibrational frequencies, which correspond to the peaks observed in infrared (IR) and Raman spectroscopy. This allows for the assignment of specific spectral bands to the vibrations of particular chemical bonds, such as the characteristic stretching frequencies of the C=O and N-H groups in the amide linker. mdpi.comresearchgate.net

Table 4: Predicted Key Vibrational Frequencies for this compound Note: These are representative frequencies for fluorinated benzamide derivatives based on DFT calculations. researchgate.net

| Vibrational Mode | Description | Predicted Wavenumber (cm-1) |

|---|---|---|

| N-H Stretch | Stretching of the amide nitrogen-hydrogen bond. | 3300 - 3450 |

| C=O Stretch | Stretching of the amide carbonyl double bond. | 1650 - 1680 |

| C-F Stretch | Stretching of the carbon-fluorine bonds on the phenyl ring. | 1100 - 1300 |

Electronic Structure and Reactivity Descriptors (e.g., HOMO-LUMO Gap, MEP)

Computational quantum chemistry provides valuable insights into the electronic properties and reactivity of molecules. Key descriptors include the Highest Occupied Molecular Orbital (HOMO), the Lowest Unoccupied Molecular Orbital (LUMO), and the Molecular Electrostatic Potential (MEP).

The HOMO and LUMO are the frontier molecular orbitals (FMOs) that play a crucial role in the chemical reactivity of a molecule. nih.gov The HOMO energy is associated with the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. nih.gov The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a significant indicator of molecular stability and reactivity. nih.govnih.gov A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, whereas a small gap indicates a more reactive molecule that is more polarizable. nih.govnih.govmdpi.com For example, in studies of other benzamide derivatives, the HOMO-LUMO gap has been calculated to understand chemical reactivity and biological activity. nih.gov For a series of N-aryl ring substituted benzamide compounds, density functional theory (DFT) calculations were used to determine their electronic properties. nih.gov The energy gap for related molecules, such as certain bioactive compounds, has been found to be in the range of 3.60 to 4.48 eV. nih.gov A smaller energy gap is often correlated with enhanced bioactivity. nih.gov

The Molecular Electrostatic Potential (MEP) map is another critical tool for predicting chemical reactivity. It illustrates the charge distribution within a molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. nih.govnih.gov In an MEP map, regions of negative potential, typically colored red, are susceptible to electrophilic attack, while areas of positive potential, colored blue, are prone to nucleophilic attack. nih.govnih.gov For benzamide-type structures, the negative potential is generally localized around the electronegative oxygen and nitrogen atoms, while the positive potential is found near the hydrogen atoms. nih.gov This information is vital for understanding intermolecular interactions, such as hydrogen bonding, which are fundamental to how the molecule might interact with biological targets. researchgate.net

| Descriptor | Significance | Typical Inferred Characteristics for this compound |

|---|---|---|

| HOMO | Highest Occupied Molecular Orbital; relates to electron-donating ability. nih.gov | Localization expected on the electron-rich phenyl rings and amide group. |

| LUMO | Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. nih.gov | Localization can be influenced by the electron-withdrawing fluorine atoms. |

| HOMO-LUMO Gap (ΔE) | Indicates chemical reactivity and kinetic stability. schrodinger.com A smaller gap suggests higher reactivity. nih.gov | The presence of electronegative fluorine atoms may influence the gap, affecting overall stability and reactivity. |

| Molecular Electrostatic Potential (MEP) | Maps electron density to predict sites for nucleophilic and electrophilic attack. nih.gov | Negative potential (red) is expected around the carbonyl oxygen and fluorine atoms, indicating sites for electrophilic attack. Positive potential (blue) is anticipated around the amide N-H proton. |

Prediction of Vibrational and NMR Spectroscopic Data for Comparison with Experimental Results

Computational methods, particularly Density Functional Theory (DFT), are widely used to predict vibrational (FT-IR and Raman) and Nuclear Magnetic Resonance (NMR) spectra. nih.govesisresearch.org These theoretical calculations provide valuable data that, when compared with experimental results, can confirm the molecular structure and provide a detailed understanding of its vibrational modes and electronic environment. esisresearch.orgnih.gov

Vibrational Spectroscopy: DFT calculations can determine the harmonic vibrational frequencies of a molecule. nih.gov For benzamide derivatives, characteristic vibrational bands can be assigned to specific functional groups. For instance, the N-H stretching vibration typically appears in the range of 3200-3300 cm⁻¹. researchgate.net The C=O stretching of the amide group is a strong band usually observed around 1650 cm⁻¹. researchgate.net Asymmetric and symmetric stretching vibrations of the SO2 group in related sulfonamides appear in the ranges of 1376-1309 cm⁻¹ and 1177-1148 cm⁻¹, respectively. researchgate.net By calculating the vibrational frequencies for this compound, a theoretical spectrum can be generated, which would be instrumental in analyzing future experimental data. Studies on similar molecules like 4-fluoro-N-(2-hydroxy-4-nitrophenyl)benzamide have demonstrated good agreement between DFT-calculated and experimentally observed vibrational frequencies. esisresearch.orgresearchgate.net

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate ¹H and ¹³C NMR chemical shifts. nih.gov For N-substituted phenylbenzenesulphonamides, a related class of compounds, calculated chemical shifts have shown good agreement with observed values. researchgate.net In the case of this compound, predictions for the ¹H NMR spectrum would show distinct signals for the protons on both aromatic rings and the amide proton. The ¹³C NMR spectrum would provide information on each carbon atom in the molecule. For the analogous compound N-(2,4-difluorophenyl)-2-fluorobenzamide, ¹H NMR data in CDCl₃ showed multiplets for the aromatic protons between 6.85 and 8.61 ppm, while ¹⁹F NMR data in d⁶-DMSO showed peaks at -114, -115, and -118 ppm. mdpi.com These values serve as a useful reference for what might be expected for this compound.

| Functional Group | Vibrational Mode | Typical Predicted Wavenumber (cm⁻¹) for Benzamides | Reference |

|---|---|---|---|

| N-H | Stretching | 3200 - 3300 | researchgate.net |

| C-H (aromatic) | Stretching | 3000 - 3100 | researchgate.net |

| C=O (Amide I) | Stretching | ~1650 | researchgate.net |

| C-N | Stretching | 1168 - 1304 | researchgate.net |

| C-F | Stretching | 1100 - 1270 | researchgate.net |

In Silico Preclinical ADMET Predictions

In silico (computational) prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a crucial step in modern drug discovery. nih.govmdpi.com These methods allow for the early assessment of a compound's drug-like properties, helping to identify candidates with a higher probability of success in later clinical stages. nih.gov

Computational Assessment of Absorption and Distribution Potential (e.g., BBB Permeability)

The ability of a compound to be absorbed and distributed to its target site is fundamental to its therapeutic efficacy. Key parameters predicted in silico include intestinal absorption and permeability across biological barriers like the blood-brain barrier (BBB). jonuns.com

Human intestinal absorption is often predicted based on physicochemical properties. Compounds with a polar surface area (PSA) of less than 140 Ų are generally predicted to have good absorption. mdpi.com Lipophilicity, often expressed as logP, is another critical factor; values between 1 and 5 are typically considered optimal for oral absorption. jonuns.com

Blood-brain barrier permeability is a critical property for drugs targeting the central nervous system (CNS) and a property to be avoided for peripherally acting drugs. nih.govnih.gov In silico models predict BBB permeability using descriptors such as molecular weight, lipophilicity (logP), polar surface area (TPSA), and the count of hydrogen bond donors and acceptors. jonuns.com Generally, for a compound to cross the BBB via passive diffusion, it should have a low molecular weight (ideally < 400-500 Da), a TPSA below 60-90 Ų, and a limited number of hydrogen bond donors and acceptors. jonuns.com Given its structure, this compound would be evaluated based on these parameters to estimate its potential to enter the CNS.

| ADME Property | Computational Model/Descriptor | Predicted Outcome for this compound (Inference) | Reference |

|---|---|---|---|

| Human Intestinal Absorption | Based on physicochemical properties (e.g., PSA < 140 Ų) | Likely to have good absorption, assuming it meets standard criteria. | mdpi.com |

| Blood-Brain Barrier (BBB) Permeability | Models based on LogP, TPSA, MW, H-bond donors/acceptors. | Prediction would depend on calculated values; TPSA < 90 Ų suggests potential for permeation. | jonuns.com |

| Caco-2 Permeability | In silico models trained on experimental Caco-2 data. | High permeability is often associated with good oral absorption. | mdpi.com |

| P-glycoprotein (P-gp) Substrate | Machine learning models and structural alerts. | Being a substrate for efflux transporters like P-gp can limit brain penetration and oral bioavailability. | nih.gov |

Predictive Modeling of Metabolic Stability and Major Metabolites (Preclinical Enzymes)

Metabolic stability is a key determinant of a drug's half-life and oral bioavailability. nih.gov In silico models can predict a compound's susceptibility to metabolism by major drug-metabolizing enzymes, primarily the Cytochrome P450 (CYP) family. These models identify potential sites of metabolism on the molecule.

For this compound, likely metabolic pathways would include hydroxylation of the aromatic rings and potential cleavage of the amide bond. The presence of two fluorine atoms on one of the phenyl rings could enhance metabolic stability by blocking potential sites of hydroxylation. nih.gov In studies of other novel compounds, metabolic stability was assessed using human liver microsomes (HLMs), and the results showed that structural modifications could significantly improve stability. nih.govnih.gov For instance, a study on synthetic cathinones found that common metabolic pathways included keto group reduction and alkyl chain hydroxylation. frontiersin.org Predictive software can identify which CYP isozymes (e.g., CYP3A4, CYP2D6) are most likely to metabolize the compound, which is important for anticipating potential drug-drug interactions.

In Silico Cytotoxicity and Preclinical Toxicity Predictions (excluding human safety)

Early prediction of potential toxicity is essential to minimize failures in drug development. In silico models can predict various toxicity endpoints, such as mutagenicity (e.g., Ames test), cardiotoxicity (e.g., hERG inhibition), and hepatotoxicity. mdpi.comjonuns.com These models are typically built from large datasets of experimental results and use structural fragments and physicochemical properties to make predictions.

Advanced Preclinical Research Directions and Therapeutic Potential Hypotheses for N 3,5 Difluorophenyl Benzamide

Development of N-(3,5-difluorophenyl)benzamide as a Chemical Probe for Fundamental Biological Pathways

A chemical probe is a small molecule used to study and manipulate a biological system, such as a specific protein or pathway. The development of this compound as a chemical probe is a viable research direction. The inherent stability of the amide linkage, known for its rigidity and high thermal degradation temperature, provides a robust core structure for a probe. mdpi.com Its synthesis is typically straightforward, involving the reaction of 3,5-difluoroaniline (B1215098) with benzoyl chloride, which allows for the creation of derivatives.

The fluorinated phenyl ring is particularly advantageous, as fluorine substitution can enhance binding affinity, metabolic stability, and membrane permeability. These properties are highly desirable for a chemical probe intended for use in cellular or in vivo systems. Research on related fluorinated benzamides confirms their extensive investigation in medicinal chemistry and structural science. mdpi.commdpi.com

Given that various benzamide (B126) derivatives are known to inhibit enzymes like carbonic anhydrases and acetylcholinesterase, this compound could be developed as a selective probe to investigate the roles of these enzymes in physiological and pathological processes. nih.gov

| Feature | Rationale for Use as a Chemical Probe | Potential Application |

| Structural Rigidity | The amide bond provides a stable and predictable conformation. mdpi.com | Allows for specific and consistent interaction with a biological target. |

| Synthetic Accessibility | Can be synthesized from commercially available precursors (3,5-difluoroaniline and benzoyl chloride). | Facilitates the generation of derivatives for structure-activity relationship (SAR) studies. |

| Fluorine Substitution | Enhances binding affinity, metabolic stability, and can serve as a reporter for NMR studies. mdpi.commdpi.com | Investigation of enzyme-ligand interactions and cellular target engagement. |

| Known Benzamide Activity | The benzamide scaffold is a known pharmacophore for various enzymes and receptors. nih.govnih.gov | Probing the function of specific enzyme isoforms (e.g., carbonic anhydrase) or receptor subtypes. |

Exploration of Preclinical Combination Strategies with Other Investigational Agents

While some epigenetic agents have shown limited efficacy as monotherapies, their use in combination regimens is an emerging strategy to overcome resistance and enhance treatment efficacy. mdpi.com This approach could be hypothesized for this compound. Should this compound be identified as an inhibitor of a key cellular pathway, combining it with other therapeutic agents could yield synergistic effects.

For instance, the benzamide derivative Entinostat, a selective inhibitor of class I histone deacetylases (HDACs), has been studied in combination with other treatments. mdpi.com Preclinical studies have shown it can modulate host immune responses, potentially increasing the effectiveness of monoclonal antibodies, and regulate key oncogenic pathways like AKT/mTOR signaling. mdpi.com

Following this precedent, if this compound were found to target a pathway involved in tumor growth or survival, it could be tested in combination with:

Standard-of-care chemotherapies: To potentially lower the required dose of the cytotoxic agent and reduce toxicity.

Targeted therapies: To create a multi-pronged attack on cancer cells by inhibiting two distinct survival pathways.

Immunotherapies: To modulate the tumor microenvironment and enhance the anti-tumor immune response.

| Potential Combination Agent | Rationale for Preclinical Exploration | Example from Related Compounds |

| Hormone Therapy | To overcome resistance in hormone-dependent cancers. | Entinostat is studied in endocrine-related cancers. mdpi.com |

| Monoclonal Antibodies | To enhance antibody-dependent cell-mediated cytotoxicity. | Panobinostat (another HDAC inhibitor) has been shown to enhance the effect of trastuzumab. mdpi.com |

| Kinase Inhibitors | To achieve synergistic inhibition of oncogenic signaling pathways. | Benzamide derivatives can modulate pathways like AKT/mTOR. mdpi.com |

| Other Epigenetic Drugs | To target multiple layers of epigenetic regulation. | Combination of HDAC inhibitors and DNMT inhibitors is a known strategy. mdpi.com |

Identification of Novel Preclinical Disease Models for Efficacy Studies and Mechanism Validation

The validation of this compound's therapeutic potential requires robust preclinical disease models. The choice of model would be dictated by the compound's identified mechanism of action. Given the broad activities of the benzamide class, several types of models could be relevant.

Xenograft Models: If the compound shows anti-proliferative activity in cancer cell lines, patient-derived xenograft (PDX) or cell line-derived xenograft (CDX) models would be essential for in vivo efficacy testing. For example, since the related benzamide Entinostat has been studied in prostate and breast cancer models, similar models could be employed. mdpi.com

Animal Pharmacodynamic Assays: These assays are crucial for demonstrating that the drug engages its target and elicits a biological response in a living organism. If the compound targets the central nervous system, models for epilepsy (e.g., maximal electroshock seizure test) or neuropathic pain could be used, as other novel amide derivatives have been evaluated in these contexts. nih.govresearchgate.net

| Preclinical Model Type | Specific Example | Purpose of Study |

| Cancer Xenograft Model | Subcutaneous or orthotopic implantation of human breast or prostate cancer cells in immunocompromised mice. | To evaluate in vivo anti-tumor efficacy and validate the mechanism of action. mdpi.com |

| Epilepsy Model | Maximal Electroshock (MES) or Pentylenetetrazole (scPTZ) induced seizure models in mice. | To assess anticonvulsant activity, a known property of some CNS-active compounds. nih.govresearchgate.net |

| Pain Model | Models of inflammatory or neuropathic pain in rodents. | To evaluate analgesic potential, as some benzamides interact with pain-related targets like TRPV1. nih.gov |

| Pharmacodynamic Assay | Measurement of target enzyme inhibition (e.g., carbonic anhydrase) in tissue samples post-administration. | To confirm target engagement and establish a dose-response relationship in vivo. nih.gov |

Future Research Avenues in Benzamide Chemical Biology and Drug Discovery Pipelines

The benzamide scaffold remains a highly attractive starting point for drug discovery due to its proven success and chemical versatility. nih.govmdpi.com Future research involving this compound and related structures is likely to proceed along several key avenues.

One major direction is the continued exploration of new biological targets. While historically associated with certain receptor classes, recent discoveries have shown that benzamide derivatives can act as antagonists of ion channels like TRPA1 or as selective agonists for serotonin (B10506) receptors like 5-HT1F. nih.govresearchgate.net This suggests that screening this compound against diverse target panels could uncover novel activities.

Another avenue is the development of multi-target agents or "hybrid compounds." Researchers are designing molecules that intentionally interact with multiple targets to achieve a broader spectrum of activity, a strategy that has shown promise in developing new anticonvulsants. nih.gov

Finally, there is a systematic effort in the field to build and analyze large libraries of benzamide isomers to better understand how substituent placement affects physicochemical properties and biological activity. mdpi.com Integrating this compound into such studies would contribute to a deeper, predictive understanding of benzamide chemical biology, accelerating future drug discovery pipelines.

| Research Avenue | Description | Example |

| Novel Target Identification | Screening benzamide libraries against a wide range of biological targets beyond traditional ones. | Discovery of benzamide-based TRPA1 ion channel antagonists. nih.gov |

| Multi-Target Drug Design | Creating single molecules that modulate multiple pathways relevant to a complex disease. | Hybrid molecules with anticonvulsant activity acting on both sodium and calcium channels. nih.gov |

| Systematic SAR Studies | Building and analyzing comprehensive grids of isomers to correlate structure with function. | Ongoing research to develop n x m benzamide isomer grids to correlate properties like melting points and crystal structures. mdpi.com |

| Exploring New Therapeutic Areas | Applying the benzamide scaffold to diseases where it has not been traditionally used. | Development of benzamide-based 5-HT1F agonists for migraine treatment. researchgate.net |

Q & A

Q. What are the recommended synthetic routes for N-(3,5-difluorophenyl)benzamide, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves nucleophilic acyl substitution, where 3,5-difluoroaniline reacts with benzoyl chloride derivatives. Optimization includes:

- Solvent Selection: Use anhydrous dichloromethane or THF to minimize hydrolysis of the acyl chloride intermediate.

- Catalysis: Add triethylamine (1.2 equivalents) to scavenge HCl and drive the reaction to completion.

- Purification: Recrystallization from ethanol/water mixtures (70:30 v/v) yields high-purity crystals. Monitor reaction progress via TLC (silica gel, hexane:ethyl acetate 4:1) .

Q. What analytical techniques are most effective for structural elucidation of this compound?

Methodological Answer:

- Single-Crystal X-ray Diffraction (XRD): Resolve molecular geometry and confirm regiochemistry. For example, a monoclinic P21/c space group with unit cell parameters a = 8.039 Å, b = 20.003 Å, c = 9.271 Å, and β = 111.39° was reported for a related benzamide .

- NMR Spectroscopy: Use ¹⁹F NMR to confirm fluorine substitution patterns (δ ≈ -110 to -120 ppm for aromatic fluorines) and ¹H NMR to verify amide proton integration (δ 8.5–9.0 ppm) .

- FTIR: Identify characteristic amide C=O stretches (~1650–1680 cm⁻¹) and N-H bends (~1550 cm⁻¹) .

Advanced Research Questions

Q. How can polymorphic forms of this compound be controlled experimentally, and what are their implications?

Methodological Answer:

- DSC Screening: Differential scanning calorimetry (DSC) can regulate polymorph formation. For example, slow cooling rates (1–2°C/min) favor Form 1, while rapid quenching (10°C/min) stabilizes Form 2 in a related fluorinated amide .

- Mechanical Properties: Nanoindentation studies show polymorph-dependent hardness (Form 1 is 33% harder than Form 2 due to stronger C-H···F interactions) .

- Crystallization Solvents: Use polar aprotic solvents (e.g., DMF) to stabilize dense packing motifs via dipole interactions .

Q. How do intermolecular interactions influence the solid-state properties of this compound?

Methodological Answer:

- XRD and Hirshfeld Analysis: Short C-H···F interactions (2.3–2.5 Å) dominate packing in fluorinated benzamides, contributing to high thermal stability (Tₘ > 200°C). Hirshfeld surfaces quantify interaction contributions (e.g., 15–20% F···H contacts) .

- Lattice Energy Calculations: Use software like CrystalExplorer to compare stabilization energies between polymorphs. For example, Form 1 exhibits 10% higher lattice energy than Form 2 due to optimized halogen bonding .

Q. How can computational methods guide structure-activity relationship (SAR) studies of this compound derivatives?

Methodological Answer:

- Molecular Docking: Screen against targets (e.g., kinases) using AutoDock Vina. The difluorophenyl group enhances binding affinity (ΔG ≈ -9.5 kcal/mol) via hydrophobic interactions in ATP-binding pockets .

- MD Simulations: Run 100-ns trajectories in GROMACS to assess ligand-protein stability. Fluorine atoms reduce desolvation penalties, improving binding kinetics (kₒₙ ≈ 10⁶ M⁻¹s⁻¹) .

- QSAR Modeling: Correlate Hammett σ constants of substituents (e.g., -F, -OCH₃) with IC₅₀ values to predict bioactivity .

Q. How should researchers address contradictions in polymorphic data during thermal analysis?

Methodological Answer:

- Multi-Technique Validation: Combine DSC with variable-temperature XRD to distinguish reversible phase transitions from decomposition. For example, an endothermic DSC peak at 180°C may correspond to a polymorphic transition rather than melting .

- Kinetic Trapping Experiments: Anneal samples at 150°C for 24 hours to isolate metastable forms, then characterize via Raman spectroscopy to confirm phase purity .

Q. What strategies ensure the stability of this compound under experimental conditions?

Methodological Answer:

- Photostability Testing: Expose samples to UV light (λ = 254 nm) for 48 hours and monitor degradation via HPLC. Fluorinated benzamides typically show <5% decomposition due to electron-withdrawing effects .

- Thermogravimetric Analysis (TGA): Determine decomposition thresholds (Td ≈ 250°C) and recommend storage at -20°C under inert atmosphere .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.